molecular formula C12H14O4 B14313021 (4-Methoxyphenyl)methyl 4-oxobutanoate CAS No. 116492-45-6

(4-Methoxyphenyl)methyl 4-oxobutanoate

Cat. No.: B14313021
CAS No.: 116492-45-6
M. Wt: 222.24 g/mol
InChI Key: MWGQKUVPPCCTOH-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl 4-oxobutanoate (IUPAC: Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, CAS 5447-74-5) is an ester derivative featuring a 4-methoxyphenyl group attached to a γ-ketobutanoate backbone. Its molecular formula is C₁₂H₁₄O₄ (molecular weight: 222.24 g/mol), with a structure characterized by a methoxy-substituted aromatic ring and a ketone-containing ester chain . The compound is commercially available (e.g., Sigma-Aldrich, Hoffman Fine Chemicals) and is utilized in synthetic organic chemistry and pharmacological research, though its specific biological roles remain under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxyphenyl)methyl 4-oxobutanoate can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methoxybenzyl alcohol with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl 4-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, ester groups, or aromatic systems. Key differences in physicochemical properties, synthesis, and biological activity are highlighted.

Structural and Physicochemical Comparisons

Compound Name Substituent(s) Ester Group Molecular Formula Key Physicochemical Properties
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate 4-OCH₃ on phenyl Methyl C₁₂H₁₄O₄ Moderate lipophilicity (logP ~2.1*); electron-donating OCH₃ enhances aromatic stability
Methyl 4-(4-bromophenyl)-4-oxobutanoate 4-Br on phenyl Methyl C₁₁H₁₁BrO₃ Higher lipophilicity (logP ~2.8*); Br increases molecular weight and polarizability
Methyl 4-(4-chlorophenyl)-4-oxobutanoate 4-Cl on phenyl Methyl C₁₁H₁₁ClO₃ Electron-withdrawing Cl lowers electron density at ketone; logP ~2.5*
Methyl 4-(4′-fluoro-2′-methylbiphenyl)-4-oxobutanoate 4-F, 2′-CH₃ on biphenyl Methyl C₁₈H₁₇FO₃ Fluorine enhances metabolic stability; biphenyl system increases steric bulk
Methyl 4-(indolin-1-yl)-4-oxobutanoate Indole ring Methyl C₁₃H₁₃NO₃ Heterocyclic nitrogen enables hydrogen bonding; lower logP (~1.9*)
Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate 4-OCH₃ on phenyl Ethyl C₁₃H₁₆O₄ Ethyl ester increases hydrophobicity (logP ~2.4*) and slows hydrolysis

*Estimated logP values based on substituent contributions.

Key Findings:

  • Herbicidal Activity: The methoxyphenyl group in the target compound exhibits selective herbicidal effects against dicotyledonous plants (e.g., rape), whereas analogs with nitro or chlorophenyl groups show broader activity .
  • Enzyme Inhibition: Indole-containing analogs (e.g., Notum inhibitors) demonstrate higher binding affinity to enzymatic pockets compared to purely aromatic systems, likely due to hydrogen-bonding interactions .
  • Anti-inflammatory Potential: Fluorine and methyl substituents in biphenyl analogs enhance COX-2 selectivity, reducing gastrointestinal toxicity compared to traditional NSAIDs .

Properties

CAS No.

116492-45-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-oxobutanoate

InChI

InChI=1S/C12H14O4/c1-15-11-6-4-10(5-7-11)9-16-12(14)3-2-8-13/h4-8H,2-3,9H2,1H3

InChI Key

MWGQKUVPPCCTOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)CCC=O

Origin of Product

United States

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